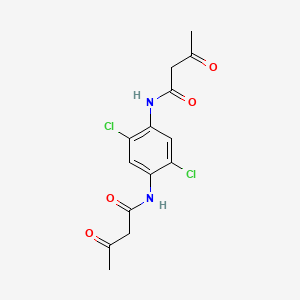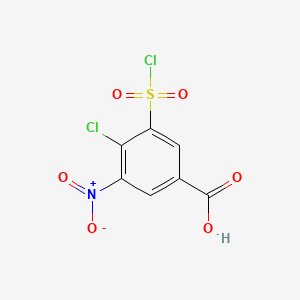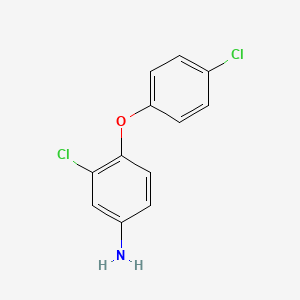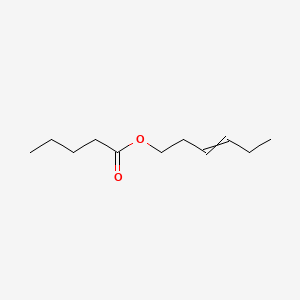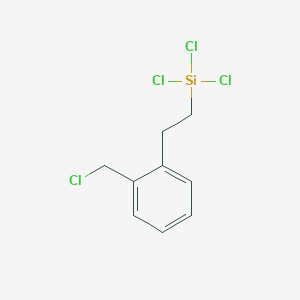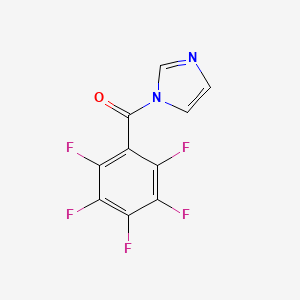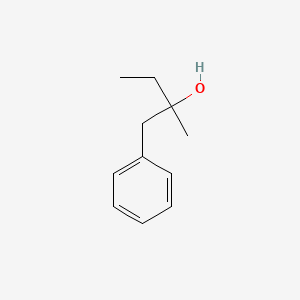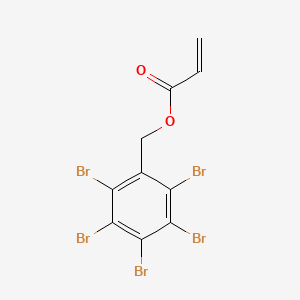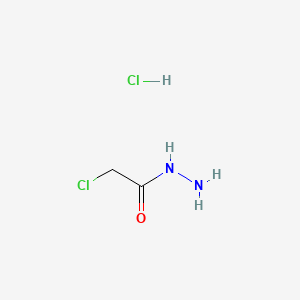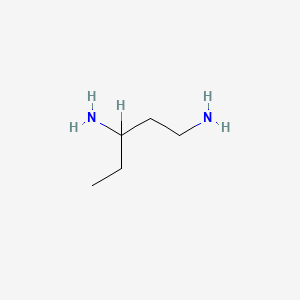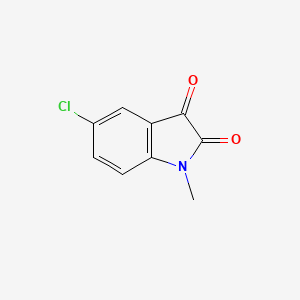
5-Chloro-1-methyl-1H-indole-2,3-dione
Vue d'ensemble
Description
5-Chloro-1-methyl-1H-indole-2,3-dione is a significant organic synthesis intermediate used for the synthesis of indoline derivatives and other bioactive compounds . It has a molecular weight of 195.6 .
Synthesis Analysis
One method to synthesize this compound involves introducing a methyl and chlorine atom to the benzyl position of indoline. The specific method includes reacting indoline with formyl chloride to produce indoline-2,3-dione, followed by a chlorination reaction with sulfuryl chloride .Molecular Structure Analysis
The InChI code for this compound is1S/C9H6ClNO2/c1-11-7-3-2-5 (10)4-6 (7)8 (12)9 (11)13/h2-4H,1H3 . Chemical Reactions Analysis
This compound is an important intermediate in the synthesis of various indoline derivatives . It can also be used in the development of antitumor drugs .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystalline solid . It has low solubility in water but is more soluble in organic solvents such as ethanol, dimethyl sulfoxide, and chloroform . The melting point of this compound is approximately 215-219 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound is extensively used in the synthesis of heterocyclic systems, demonstrating its utility as a starting material for creating a wide range of heterocyclic compounds. These compounds are crucial in drug development and organic chemistry, where 5-Chloro-1H-indole-2,3-dione's derivatives act as substrates for further chemical reactions (Tribak et al., 2017).
Vibrational Spectral Analysis and Non-linear Optical Properties
Research has also focused on the synthesis and characterization of novel compounds derived from 5-Chloro-1H-indole-2,3-dione, analyzing their vibrational spectral properties and exploring their potential in non-linear optical applications. Such studies are fundamental in the development of new materials for optical technologies (Altowyan et al., 2019).
Anticorrosion and Antibacterial Activities
Derivatives of 5-Chloro-1H-indole-2,3-dione have been evaluated for their anticorrosion and antibacterial properties, showcasing the compound's versatility and applicability in fields beyond organic synthesis. These activities are critical in materials science for protecting metals against corrosion and in medical science for developing new antibacterial agents (Miao, 2014).
Synthesis of Spiroindolinones and Anticancer Activities
Furthermore, 5-Chloro-1H-indole-2,3-dione is instrumental in the synthesis of spiroindolinones, compounds with potential anticancer activities. These synthesized derivatives have been subjected to in vitro evaluations against various cancer cell lines, indicating the compound's role in the development of new chemotherapeutic agents (Ermut et al., 2014).
Mécanisme D'action
Target of Action
5-Chloro-1-methylindoline-2,3-dione is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
It is known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological and clinical applications .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
Safety and Hazards
When handling 5-Chloro-1-methyl-1H-indole-2,3-dione, appropriate laboratory safety measures should be taken, such as wearing personal protective equipment . This compound may have irritating effects on the skin, eyes, and respiratory system . Therefore, direct exposure should be avoided, and medical assistance should be sought if necessary .
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-1-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOPQQPDPYWFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209179 | |
| Record name | 5-Chloro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60434-13-1 | |
| Record name | 5-Chloro-1-methylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60434-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-methylindole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060434131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-1-METHYLINDOLE-2,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3H5SVZ7X2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the overall structure of 5-Chloro-1-methylindoline-2,3-dione?
A1: 5-Chloro-1-methylindoline-2,3-dione is described as an almost planar molecule. The root mean square (r.m.s.) deviation of its non-hydrogen atoms from a plane is 0.0922 (19) A []. This suggests a relatively flat structure.
Q2: How do the molecules of 5-Chloro-1-methylindoline-2,3-dione interact in the solid state?
A2: The crystal structure reveals several intermolecular interactions. * Helical Chains: Methyl-C—H⋯O(carbonyl) interactions link the molecules, forming helical chains along the crystallographic b axis [].* Layered Structure: These helical chains further interact through π–π interactions, arranging themselves in layers parallel to the ab plane []. The distances between the ring centroids in these interactions range from 3.4861 (13) to 3.9767 (12) A [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



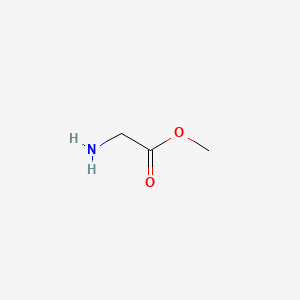
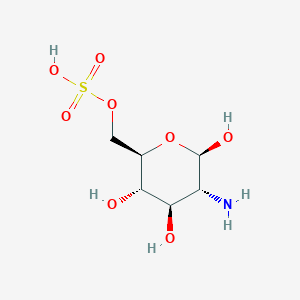
![Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1584230.png)
